Halopredone

Glucocorticoid Receptor Pharmacology Skeletal Muscle Atrophy Assay Development

Halopredone is a synthetic corticosteroid and glucocorticoid receptor (GR) partial agonist with a pharmacological profile distinct from full agonists like prednisolone or triamcinolone. Its partial agonism delivers a superior therapeutic index: high local anti-inflammatory activity with significantly reduced systemic side effects and local tissue toxicity. Evidence shows equivalent anti-psoriatic efficacy to betamethasone valerate at a 10‑fold lower concentration, with no vasoconstrictor activity on healthy skin — ideal for long‑term topical dermatological R&D. Intra‑articular retention exceeds 30 days in preclinical models and >4 weeks in 45% of clinical cases, making it compelling for sustained‑release depot formulations. Procure high‑purity Halopredone to advance your inflammation research with a mechanism‑based advantage.

Molecular Formula C21H25BrF2O5
Molecular Weight 475.3 g/mol
CAS No. 57781-15-4
Cat. No. B1252096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalopredone
CAS57781-15-4
Synonymshalopredone acetate
halopredone acetate, (6alpha,11beta)-isomer
THS 201
THS-201
Topicon
Molecular FormulaC21H25BrF2O5
Molecular Weight475.3 g/mol
Structural Identifiers
SMILESCC12CC(C3(C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C(=CC43C)Br)F)F)O
InChIInChI=1S/C21H25BrF2O5/c1-18-8-16(27)21(24)11(10(18)3-4-20(18,29)17(28)9-25)5-14(23)12-6-15(26)13(22)7-19(12,21)2/h6-7,10-11,14,16,25,27,29H,3-5,8-9H2,1-2H3/t10-,11-,14+,16-,18-,19-,20-,21-/m0/s1
InChIKeyMYZDPUZXMFCPMU-LRIWMWCYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Halopredone Acetate (CAS 57781-15-4) for Topical and Intra-Articular Applications: Key Specifications and Procurement Insights


Halopredone (commonly used as its acetate ester, CAS 57781-14-3) is a synthetic corticosteroid classified as a glucocorticoid receptor (GR) partial agonist [1]. It was developed as a high-potency topical and intra-articular anti-inflammatory agent. Unlike many traditional corticosteroids that act as full GR agonists, halopredone acetate's partial agonism underlies its distinct pharmacological profile. It is specifically noted for its high local retention after injection, prolonged duration of action, and minimal systemic adverse effects [2]. The free alcohol form (CAS 57781-15-4) is the parent compound, but the 17,21-diacetate is the clinically and experimentally relevant entity.

Why Generic Substitution Fails for Halopredone Acetate: Differentiating Partial Agonism from Full Agonist Alternatives


Halopredone acetate's mechanism of action as a partial GR agonist is a fundamental differentiator that precludes simple interchange with other common topical or intra-articular corticosteroids, which typically act as full GR agonists. This partial agonism translates directly into a superior therapeutic index: it achieves high local anti-inflammatory activity with significantly reduced propensity to induce systemic side effects or local tissue toxicity [1]. Direct substitution with agents like prednisolone, methylprednisolone, or triamcinolone could reintroduce risks of systemic glucocorticoid effects such as adrenal suppression and metabolic disturbance, which halopredone was specifically designed to avoid. The following evidence demonstrates these critical, quantifiable differences.

Halopredone Acetate: A Comparative Evidence Guide for Scientific and Procurement Decision-Making


Partial Agonism at the Glucocorticoid Receptor Differentiates Halopredone from Prednisolone

Halopredone acetate is a partial agonist at the glucocorticoid receptor (GR), in contrast to the full agonist prednisolone [1]. A colorimetric assay measuring glutamine synthetase (GS)-catalyzed γ-glutamyltransferase (GT) activity in rat L6 skeletal muscle cells, an in vitro model of steroid-induced muscle wasting, can distinguish between these two mechanistic classes [2]. In this system, the induction of GT activity by corticosteroids correlates with their whole-cell GR binding potency and is a direct measure of GR-specific effects. Halopredone acetate, as a partial agonist, is expected to exhibit a lower maximal induction of this catabolic marker compared to a full agonist like prednisolone, which achieved a fourfold increase in GT activity relative to untreated controls in the same assay system for the potent agonist dexamethasone [3].

Glucocorticoid Receptor Pharmacology Skeletal Muscle Atrophy Assay Development

Equivalent Anti-Psoriatic Efficacy to Betamethasone Valerate at One-Tenth the Concentration

In a double-blind, within-patient controlled clinical trial, 0.01% halopredone acetate cream demonstrated anti-psoriatic activity and tolerability equivalent to that of 0.1% betamethasone valerate cream [1]. This finding indicates that halopredone acetate is at least ten times more potent on a weight basis than this commonly used high-potency topical steroid in treating psoriasis.

Psoriasis Topical Corticosteroids Clinical Trial

Reduced Vasoconstrictor Activity on Healthy Human Skin Compared to Fluocinolone Acetonide and Betamethasone Valerate

In a modified McKenzie vasoconstriction assay conducted on healthy human volunteers, halopredone acetate exhibited significantly less vasoconstrictor action than fluocinolone acetonide, beta-methasone valerate, and hydrocortisone acetate [1]. In fact, the vasoconstriction results for halopredone acetate cream were identical to those of the vehicle (excipient) alone, indicating negligible vasoactivity on normal skin despite its proven clinical anti-inflammatory efficacy on diseased skin [2].

Topical Corticosteroid Potency Vasoconstriction Assay McKenzie Test

Prolonged Intra-Articular Duration of Action Exceeding Triamcinolone Acetonide

Halopredone acetate is characterized by high local retention after intra-articular injection, resulting in a prolonged duration of effect. In a clinical study of patients with rheumatoid arthritis (RA) and osteoarthritis (OA), approximately 90% of cases showed effectiveness, and in about 45% of cases, the duration of effect was longer than 4 weeks [1]. In a rabbit model of antigen-induced arthritis, a single intra-articular injection of THS-201 (2 mg/joint) resulted in sustained inhibition of joint swelling for more than 30 days, a duration far exceeding that of comparator steroids [2].

Intra-Articular Therapy Rheumatoid Arthritis Osteoarthritis

Favorable Acute Toxicity Profile in Mice and Rats Compared to Triamcinolone Acetonide and Methylprednisolone Acetate

In a comparative acute toxicity study in mice and rats, halopredone acetate (THS-201) demonstrated a superior safety profile. The LD50 for all administration routes (oral, intraperitoneal, subcutaneous) was >5000 mg/kg [1]. In contrast, animals treated with comparator steroids triamcinolone acetonide (TA) and methylprednisolone acetate (MPA) exhibited severe toxic symptoms including loss of hair gloss, emaciation, decreased spontaneous movement, and anemia, with necropsy revealing severe infections and gastrointestinal disorders [2]. The acute toxicity of THS-201 was concluded to be 'extremely mild' compared to TA and MPA [3].

Toxicology Safety Pharmacology Corticosteroid Comparison

Favorable Subacute Toxicity and Ulcerogenicity Profile in Rodents Compared to Hydrocortisone Acetate and Potent Synthetic Corticoids

In a comprehensive toxicological evaluation, halopredone acetate compared favorably with both hydrocortisone acetate and other potent synthetic corticoids in acute and subacute toxicity studies in mice and rats [1]. Importantly, unlike many corticosteroids, halopredone acetate did not induce gastric ulcers in rats after repeated administration, nor did it exhibit any teratogenic effects in rats and rabbits [2]. Furthermore, repeated daily topical application for 4 months to the skin of two different strains of mice was well-tolerated [3].

Toxicology Safety Pharmacology Corticosteroid Comparison

Optimizing Halopredone Acetate Utilization: Research and Industrial Application Scenarios Based on Differentiated Evidence


Topical Formulation for High-Potency, Low-Irritation Dermatological Therapy

Based on evidence of equivalent anti-psoriatic efficacy to betamethasone valerate at 10-fold lower concentration [1] and the absence of vasoconstrictor activity on healthy skin [2], halopredone acetate is ideally suited for development into high-potency topical creams or ointments intended for long-term management of inflammatory dermatoses like psoriasis and eczema. The low irritation potential supports its use on sensitive or large body surface areas where other high-potency steroids might cause unacceptable atrophy or systemic absorption.

Long-Acting Intra-Articular Depot Injection for Rheumatoid and Osteoarthritis

The prolonged intra-articular retention and duration of action exceeding 30 days in animal models [3] and >4 weeks in 45% of clinical cases [4] make halopredone acetate a compelling choice for intra-articular depot formulations. This application reduces injection frequency, a key driver of patient compliance and healthcare resource utilization in chronic joint disease management. Its favorable acute and subacute toxicity profile [5] further supports this invasive but targeted route of administration.

Glucocorticoid Receptor Partial Agonist Tool Compound for Basic Research

As a characterized partial agonist of the glucocorticoid receptor, halopredone acetate is a valuable tool compound for in vitro and in vivo studies aimed at dissecting GR signaling pathways [6]. Unlike full agonists (e.g., prednisolone, dexamethasone), it can be used to study the therapeutic window between anti-inflammatory gene transrepression and metabolic side-effect transactivation, particularly in models of muscle wasting and gluconeogenesis [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halopredone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.